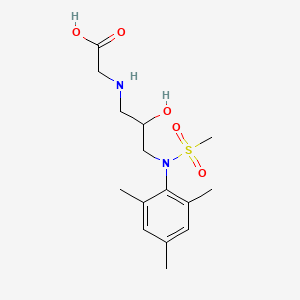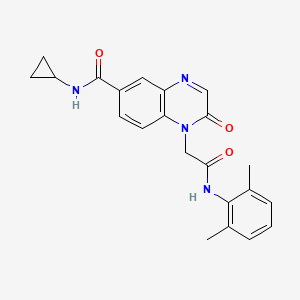![molecular formula C12H14N2O2S2 B2519501 1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide CAS No. 850765-03-6](/img/structure/B2519501.png)
1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide" is a sulfur-containing heterocyclic molecule that is likely to exhibit interesting chemical and physical properties due to the presence of both the thienoimidazole moiety and the sulfoxide group. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfur-containing heterocycles and their complexes, which can help infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of sulfur-containing heterocycles often involves the use of oxidative coupling reactions, as seen in the formation of 1,1'-diphenyl-5,5'-dithiodi-tetrazole from 1-phenyl-1H-tetrazole-5-thiol under the influence of Fe3+ ions . This suggests that similar oxidative conditions could be employed in the synthesis of the compound of interest, potentially using a 4-methylphenyl derivative as a starting material.
Molecular Structure Analysis
The molecular structure of sulfur-containing heterocycles can be quite complex, with nonplanar conformations and the possibility of forming centrosymmetric dimers through hydrogen bonding, as observed in the crystal structures of related compounds . The presence of a thienoimidazole core in the compound of interest suggests that it may also form such dimers and exhibit a nonplanar geometry, which could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Compounds similar to the one have been shown to form complexes with metals, such as cadmium(II), where the ligand can adopt a thione or thiol form . This indicates that "1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide" may also have the ability to chelate metal ions, potentially leading to the formation of coordination complexes with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing heterocycles can be quite diverse. For example, some compounds exhibit fluorescent properties in the solid state , while others can act as competitive inhibitors of enzymes like dopamine beta-hydroxylase . The compound of interest may also display unique optical or biological properties, which would be worth investigating in future studies. Additionally, the presence of a sulfoxide group could impart solubility in polar solvents and may affect the compound's redox behavior.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
This compound and its derivatives are part of a broader class of 1,3-azoles, which have garnered significant interest due to their wide-ranging applications in chemical synthesis. Specifically, derivatives of 1,3-azoles like imidazoles have been employed in the synthesis of phosphorylated azoles, a process pivotal for creating compounds with diverse biological activities. These activities include insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties. The synthesis process often involves the use of metallic derivatives of imidazole and phosphorus halides or electronically enriched imidazoles with phosphorus halides, highlighting the chemical versatility and utility of imidazole derivatives in pharmaceutical and agricultural industries (Abdurakhmanova et al., 2018).
Biological and Therapeutic Applications
Imidazole derivatives have also been implicated in various therapeutic domains. For instance, azolylthioacetic acids, closely related to imidazole derivatives, exhibit a broad spectrum of biological effects. These compounds have been characterized by their antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The diversity in the biological effects of these derivatives points to the therapeutic potential of imidazole compounds in treating a range of conditions, suggesting that further exploration into derivatives of imidazole, such as the one you're interested in, could uncover new therapeutic agents with significant clinical implications (Chornous et al., 2016).
Therapeutic Versatility
Further emphasizing the therapeutic potential, imidazo[2,1-b]thiazole and its derivatives are recognized for their extensive pharmacological activities. These derivatives have been pivotal in the development of new compounds exhibiting a range of pharmacological effects. The comprehensive analysis of these compounds over the years, covering various aspects of their therapeutic applications, provides insights that could be beneficial for the design of new imidazole-based compounds. This also indicates the vast potential these compounds hold in developing clinically viable candidates for various diseases and conditions (Shareef et al., 2019).
Wirkmechanismus
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-8-2-4-9(5-3-8)14-11-7-18(15,16)6-10(11)13-12(14)17/h2-5,10-11H,6-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEVVJJQOLCHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)
![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)
![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2519437.png)
![3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2519438.png)
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/no-structure.png)
![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2519441.png)